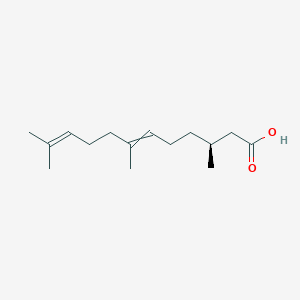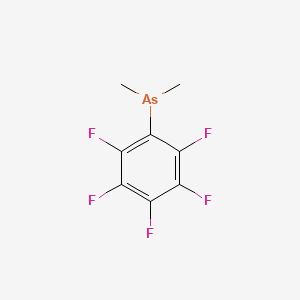
Pentafluorophenyldimethylarsine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentafluorophenyldimethylarsine is an organoarsenic compound characterized by the presence of a pentafluorophenyl group attached to a dimethylarsine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentafluorophenyldimethylarsine can be synthesized through the reaction of pentafluorophenyl lithium with dimethylarsenic chloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a solvent like tetrahydrofuran at low temperatures to ensure the stability of the reactants and products.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Pentafluorophenyldimethylarsine undergoes various types of chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Oxidation Reactions: The dimethylarsine moiety can be oxidized to form this compound oxide.
Coordination Reactions: The compound can form coordination complexes with transition metals, which can be useful in catalysis.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions to prevent over-oxidation.
Coordination Complex Formation: Transition metal salts, such as palladium chloride or platinum chloride, are used in the presence of ligands to stabilize the complex.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include pentafluorophenyl derivatives with various functional groups.
Oxidation Products: this compound oxide is a major product of oxidation reactions.
Coordination Complexes: Various metal-arsine complexes are formed, which can be characterized by their unique spectroscopic properties.
Applications De Recherche Scientifique
Pentafluorophenyldimethylarsine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be used as catalysts in organic synthesis.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems, particularly for targeting specific cells or tissues.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of pentafluorophenyldimethylarsine involves its ability to interact with various molecular targets through coordination and substitution reactions. The pentafluorophenyl group can engage in π-π interactions and electron-withdrawing effects, while the dimethylarsine moiety can form covalent bonds with metals and other electrophiles. These interactions influence the compound’s reactivity and stability, making it a versatile tool in chemical and biological research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentafluorophenyltrimethylsilane: Similar in structure but contains a silicon atom instead of arsenic.
Pentafluorophenylphosphine: Contains a phosphorus atom and is used in similar coordination chemistry applications.
Pentafluorophenylboronic Acid: Contains a boron atom and is used in organic synthesis for Suzuki coupling reactions.
Uniqueness
Pentafluorophenyldimethylarsine is unique due to the presence of the arsenic atom, which imparts distinct reactivity and coordination properties. Its ability to form stable complexes with transition metals and participate in a wide range of chemical reactions makes it a valuable compound in both fundamental and applied research.
Propriétés
Numéro CAS |
60575-47-5 |
|---|---|
Formule moléculaire |
C8H6AsF5 |
Poids moléculaire |
272.05 g/mol |
Nom IUPAC |
dimethyl-(2,3,4,5,6-pentafluorophenyl)arsane |
InChI |
InChI=1S/C8H6AsF5/c1-9(2)3-4(10)6(12)8(14)7(13)5(3)11/h1-2H3 |
Clé InChI |
YOAJVNWOYTXQON-UHFFFAOYSA-N |
SMILES canonique |
C[As](C)C1=C(C(=C(C(=C1F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane](/img/structure/B14614161.png)

![Trimethyl{[9-(trimethylsilyl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14614175.png)
![Methanone, [5-methoxy-2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]phenyl-](/img/structure/B14614181.png)
![5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine](/img/structure/B14614186.png)

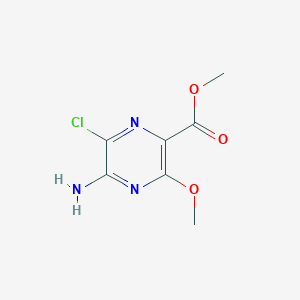
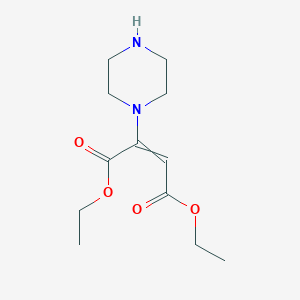

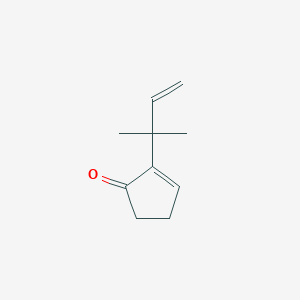
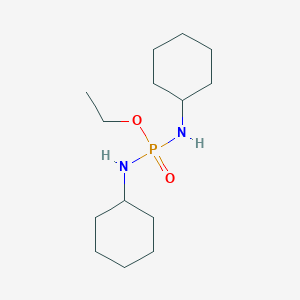
![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl-](/img/structure/B14614245.png)
